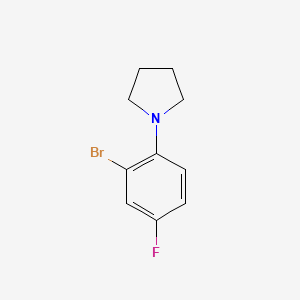

1-(2-ブロモ-4-フルオロフェニル)ピロリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

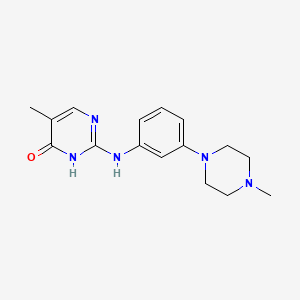

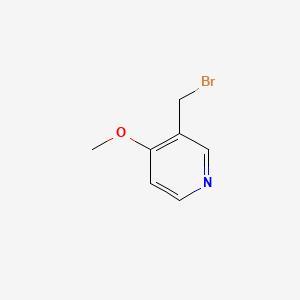

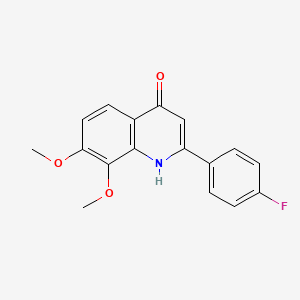

1-(2-Bromo-4-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.10 g/mol . The IUPAC name for this compound is 1-(2-bromo-4-fluorophenyl)pyrrolidine .

Molecular Structure Analysis

The InChI code for 1-(2-Bromo-4-fluorophenyl)pyrrolidine is1S/C10H11BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . The Canonical SMILES structure is C1CCN(C1)C2=C(C=C(C=C2)F)Br . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromo-4-fluorophenyl)pyrrolidine include a molecular weight of 244.10 g/mol , XLogP3-AA of 3.3 , Hydrogen Bond Donor Count of 0 , Hydrogen Bond Acceptor Count of 2 , Rotatable Bond Count of 1 , Exact Mass of 243.00589 g/mol , Monoisotopic Mass of 243.00589 g/mol , Topological Polar Surface Area of 3.2 Ų , Heavy Atom Count of 13 , and Formal Charge of 0 .作用機序

1-(2-Bromo-4-fluorophenyl)pyrrolidine has been shown to interact with various biological targets, including enzymes and receptors. 1-(2-Bromo-4-fluorophenyl)pyrrolidine has been studied for its potential as an inhibitor of enzymes, such as proteases and kinases, which are involved in various biological processes. 1-(2-Bromo-4-fluorophenyl)pyrrolidine has also been shown to interact with receptors, such as GABA receptors, which are involved in the regulation of neurotransmitter signaling.

Biochemical and Physiological Effects:

1-(2-Bromo-4-fluorophenyl)pyrrolidine has been shown to have various biochemical and physiological effects, including the inhibition of enzymatic activity and the modulation of neurotransmitter signaling. 1-(2-Bromo-4-fluorophenyl)pyrrolidine has been studied for its potential as a tool compound to study the biochemical and physiological effects of various drugs and biological targets.

実験室実験の利点と制限

1-(2-Bromo-4-fluorophenyl)pyrrolidine has several advantages for lab experiments, including its high purity and stability, as well as its unique structure and properties. However, 1-(2-Bromo-4-fluorophenyl)pyrrolidine also has limitations, including its potential toxicity and limited availability.

将来の方向性

There are several future directions for the study of 1-(2-Bromo-4-fluorophenyl)pyrrolidine, including the investigation of its potential as a drug candidate for various diseases, the development of new synthetic methods for 1-(2-Bromo-4-fluorophenyl)pyrrolidine, and the study of its interactions with various biological targets. Additionally, the development of new materials based on 1-(2-Bromo-4-fluorophenyl)pyrrolidine could have potential applications in various fields, including electronics and energy storage.

合成法

1-(2-Bromo-4-fluorophenyl)pyrrolidine can be synthesized through several methods, including the reaction of 2-bromo-4-fluoroaniline with pyrrolidine in the presence of a catalyst. Another method involves the reaction of 2-bromo-4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. These methods have been optimized to yield high purity 1-(2-Bromo-4-fluorophenyl)pyrrolidine for scientific research purposes.

科学的研究の応用

創薬

ピロリジン誘導体は、しばしば生物活性化合物の開発のための足場として使用されます . sp3混成のため、薬理フォアスペースを効率的に探索できます。分子立体化学に寄与し、環の非平面性により三次元的なカバレッジを向上させます .

ヒト疾患の治療

ピロリジン足場を持つ化合物は、様々なヒト疾患の治療に使用されています . ピロリジン環は、多くの生物学的および薬理学的に活性な分子、ならびに多くのアルカロイドおよび生物活性化合物のコア構造です .

抗菌活性

一部のピロリジン誘導体は、抗菌および抗真菌活性を有することが知られています . これらの化合物は、新しい抗菌剤の開発に使用できます。

抗ウイルス活性

ピロリジン誘導体は、抗ウイルス特性も示します . これらは、抗ウイルス薬の開発に使用できます。

抗癌活性

ピロリジン誘導体は、抗癌活性を示すことが判明しました . たとえば、ピロリジンチオセミカルバゾンハイブリッドのニッケル(II)、パラジウム(II)、および銅(II)錯体は、様々な癌細胞株に対してin vitroでの抗癌の可能性を示しています .

抗炎症および抗痙攣活性

ピロリジン誘導体は、抗炎症および抗痙攣活性を有することが知られています . これらの特性により、炎症および発作性疾患の治療薬の開発に役立ちます。

酵素阻害

特性

IUPAC Name |

1-(2-bromo-4-fluorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKMJETXNAKABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742735 |

Source

|

| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355246-96-6 |

Source

|

| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)